

Use of Regadenoson-d3 in preclinical and clinical bioanalysis.

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Compound of Interest

Compound Name: Regadenoson-d3

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Application Note:

Quantitative Bioanalysis of Regadenoson in Human Plasma using Regadenoson-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals in preclinical and clinical bioanalysis.

Introduction

Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. [1][2][3][4]Accurate quantification of Regadenoson in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in both preclinical and clinical settings. The use of a stable isotope-labeled internal standard, such as **Regadenoson-d3**, is the preferred approach in LC-MS/MS bioanalysis to ensure high accuracy and precision by compensating for variability in sample preparation and matrix effects. [5]This application note provides a detailed protocol for the quantitative analysis of Regadenoson in human plasma using a validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method with **Regadenoson-d3** as the internal standard.

Mechanism of Action: A2A Receptor Signaling

Regadenoson selectively binds to and activates the adenosine A2A receptors, which are G-protein coupled receptors. [1][6][7] This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). [1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the relaxation of smooth muscle in the coronary arteries and vasodilation. [1] This induced hyperemia is essential for diagnostic imaging of the heart. [1][4]

Regadenoson A2A Receptor Signaling Pathway



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Caption: Regadenoson A2A Receptor Signaling Pathway.

Experimental Protocols

This section details the protocol for a validated HILIC-MS/MS method for the quantification of Regadenoson in human plasma. [2]

Materials and Reagents

- Analytes: Regadenoson, **Regadenoson-d3** (Internal Standard)
- Plasma: Human plasma with K2-EDTA as anticoagulant
- Reagents: Acetonitrile (HPLC grade), Ammonium acetate (LC-MS grade), Formic acid (LC-MS grade), Water (Ultrapure)

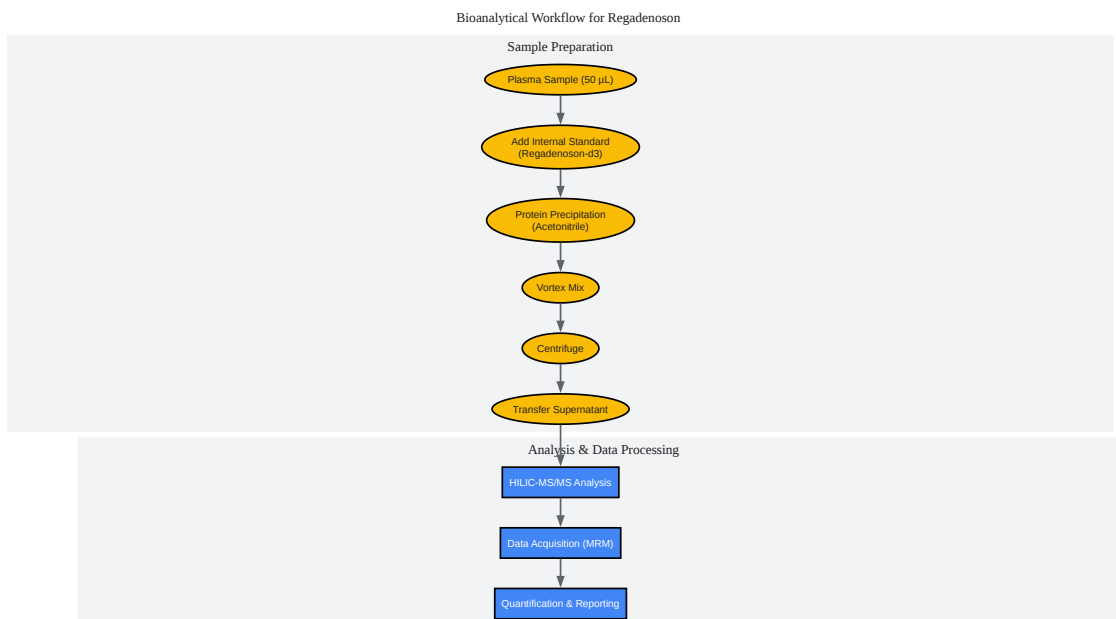
Equipment

- LC System: UPLC or HPLC system capable of gradient elution
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)
- Analytical Column: BEH HILIC column (50 × 2.1 mm, 1.7 µm) [2]* Standard laboratory equipment: Vortex mixer, centrifuge, precision pipettes

Sample Preparation

The protocol utilizes a simple and rapid protein precipitation method. [2]

- Thaw plasma samples to room temperature.
- Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
- Add 20 µL of **Regadenoson-d3** internal standard working solution.
- Add 200 µL of acetonitrile to precipitate plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.



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Caption: Experimental workflow for Regadenoson bioanalysis.

Liquid Chromatography Conditions

- Column: BEH HILIC (50 × 2.1 mm, 1.7 µm) [2]* Mobile Phase A: 10 mmol/L Ammonium acetate in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	95.0
2.0	50.0
4.0	50.0
4.1	95.0

| 6.5 | 95.0 |

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:

Compound	Q1 (m/z)	Q3 (m/z)
Regadenoson	391.3	259.2

| **Regadenoson-d3** | 394.3 | 262.2 |

- Key Parameters: Optimized for the specific instrument (e.g., Curtain Gas, Collision Gas, IonSpray Voltage, Temperature).

Method Validation Summary

The described method was fully validated according to regulatory guidelines. The following tables summarize the quantitative data from the validation, demonstrating the method's robustness, accuracy, and precision. [\[2\]](#)

Table 1: Calibration Curve and Linearity

Parameter	Result
Linearity Range	0.100 - 50.0 µg/L (ng/mL)
Correlation (r^2)	> 0.99
LLOQ	0.100 µg/L
Weighing	1/x ²

Table 2: Accuracy and Precision

QC Level	Nominal Conc. (µg/L)	Intra-batch Precision (%CV)	Inter-batch Precision (%CV)	Accuracy (% Bias)
LLOQ	0.100	< 9.7%	< 13.0%	2.0% to 6.9%
Low	0.200	< 9.7%	< 13.0%	2.0% to 6.9%
Medium	5.00	< 9.7%	< 13.0%	2.0% to 6.9%
High	40.0	< 9.7%	< 13.0%	2.0% to 6.9%

Table 3: Matrix Effect and Recovery

Parameter	Result
Matrix Effect	No apparent matrix effect was observed. [2]
Recovery	Consistent and reproducible

Application in a Clinical Study

This validated bioanalytical method was successfully applied to a pharmacokinetic study of Regadenoson in healthy Chinese subjects. [2] The rapid and simple sample preparation, combined with the sensitivity and selectivity of the HILIC-MS/MS method, allowed for the reliable determination of Regadenoson plasma concentrations, enabling the characterization of its pharmacokinetic profile. The half-life of the initial phase of Regadenoson is approximately 2 to 4 minutes. [8]

Conclusion

The HILIC-MS/MS method described provides a robust, sensitive, and reliable approach for the quantification of Regadenoson in human plasma for preclinical and clinical bioanalysis. The use of the deuterated internal standard, **Regadenoson-d3**, ensures high accuracy and precision. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in drug development.

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